molecular formula C23H38N2O2 B195192 Dihydroproscar CAS No. 98319-24-5

Dihydroproscar

Cat. No.: B195192
CAS No.: 98319-24-5
M. Wt: 374.6 g/mol
InChI Key: ZOIUUCNFVDJSJK-WSBQPABSSA-N
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Description

Dihydroproscar, also known as N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide, is a synthetic compound with the molecular formula C23H38N2O2. It is a derivative of Finasteride, a well-known medication used to treat benign prostatic hyperplasia and male pattern baldness. This compound is primarily used as an intermediate in the synthesis of Finasteride and other related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroproscar is synthesized through a series of chemical reactions starting from 4-androstene-3,17-dione. The synthetic route involves the following steps :

    Dehydration: Removal of water molecules to form a double bond.

    Amidation: Formation of an amide bond by reacting with an amine.

    Ketone Condensation: Formation of a ketone group through condensation reactions.

    Hydrogenation: Addition of hydrogen to reduce double bonds and form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Dihydroproscar undergoes several types of chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Addition of hydrogen to reduce double bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further used in the synthesis of other pharmaceutical compounds .

Scientific Research Applications

Dihydroproscar has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Finasteride: A direct derivative used to treat benign prostatic hyperplasia and male pattern baldness.

    Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action.

    Epristeride: A non-steroidal 5α-reductase inhibitor.

Uniqueness

Dihydroproscar is unique in its specific structure, which allows it to be used as an intermediate in the synthesis of Finasteride. Its ability to inhibit 5α-reductase makes it valuable in both research and pharmaceutical applications .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUUCNFVDJSJK-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432068
Record name Dihydroproscar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98319-24-5
Record name Dihydrofinasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroproscar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(tert-butyl)-4a,6a-dimethyl-2- oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROFINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXO6UEY0UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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